molecular formula C20H14O4 B2889293 2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione CAS No. 866144-90-3

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione

Cat. No.: B2889293
CAS No.: 866144-90-3
M. Wt: 318.328
InChI Key: PYRJJQDBXOADKU-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione” include its molecular formula, molecular weight, and other related properties .

Scientific Research Applications

Synthesis Techniques

Research has led to the development of facile synthesis methods for chromene derivatives, including the compound of interest. For instance, Guha et al. (2015) reported the synthesis of 2-(2-phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones, showcasing a method that involves the treatment of 2-hydroxychalcones and indane-1,3-dione in refluxing toluene with amberlyst-15 as a catalyst in air, offering a straightforward approach to creating structurally similar compounds (Guha et al., 2015).

Chemical Properties and Reactions

The chemistry of indene and chromene derivatives, closely related to the compound , has been explored in various studies. For example, Mahmoud et al. (2008) synthesized indeno[1,2-c]chromene-6,11-dione derivatives, highlighting their potential for nucleophilic addition reactions, which suggests a range of chemical behaviors that could be relevant for further applications (Mahmoud et al., 2008).

Potential Biological Activities

While focusing on the exclusion of drug use, dosage, and side effects, it's notable that derivatives of chromene, like those related to the compound , have been explored for their anticancer properties. Azizmohammadi et al. (2013) designed and synthesized a variety of (Z)-[(2H-chromen-3-yl)methylene]azolidinones bearing thiazolidine-2,4-dione, rhodanine, or hydantoin scaffolds as potential anticancer agents. Their study provides insight into the structure-activity relationship and the impact of different substituents on the chromene ring on cytotoxicity, suggesting potential applications in the development of new therapeutic agents (Azizmohammadi et al., 2013).

Advanced Material Applications

The synthesis and structural analysis of novel chromene derivatives have implications for materials science as well. For instance, Halim and Ibrahim (2021) conducted a DFT/TD-DFT study on a novel chromene derivative, providing insights into its vibrational spectral analysis, electronic absorption spectral properties, and potential nonlinear optical (NLO) applications. This research suggests the use of chromene derivatives in the development of materials with unique optical properties (Halim & Ibrahim, 2021).

Mechanism of Action

Target of Action

Similar compounds, such as coumarin derivatives, have been found to exhibit significant inhibitory activity against bacterial strains . They are also known to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Mode of Action

Coumarin derivatives, which share a similar structure, are known to interact with their targets, such as bacterial dna gyrase, and inhibit their function . This interaction results in the disruption of DNA replication, leading to the death of the bacterial cell .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that the compound may affect the dna replication pathway in bacteria by inhibiting the function of dna gyrase .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to the death of the bacterial cell, exhibiting the compound’s antimicrobial activity .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds or drugs, and the specific characteristics of the bacterial strain being targeted . .

Biochemical Analysis

Biochemical Properties

Similar compounds have shown significant inhibitory activity against bacterial strains . This suggests that 2-[(6-methoxy-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione may interact with enzymes and proteins involved in bacterial metabolism, although the specific nature of these interactions is yet to be determined.

Cellular Effects

A compound with a similar structure, DK223, has been shown to induce human keratinocyte migration and dermal fibroblast proliferation . This suggests that 2-[(6-methoxy-2H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its structural similarity to other coumarin derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c1-23-14-6-7-18-13(10-14)8-12(11-24-18)9-17-19(21)15-4-2-3-5-16(15)20(17)22/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRJJQDBXOADKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C=C3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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